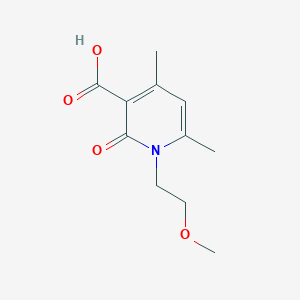

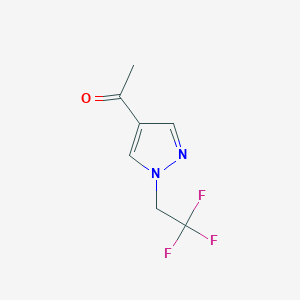

1-(2-甲氧基乙基)-4,6-二甲基-2-氧代-1,2-二氢吡啶-3-羧酸

描述

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as pinacol boronic esters are synthesized through various protocols including protodeboronation . Another related compound, 2-Methoxyethyl acrylate, is synthesized using hydroquinone monomethyl ether .

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical composition and the arrangement of its atoms. While the specific structure for this compound was not found, related compounds such as 2-Methoxyethyl acrylate have been analyzed .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. While specific properties for this compound were not found, related compounds such as 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate have been analyzed for heat capacities .

科学研究应用

Medicinal Chemistry: Antisense Drug Technology

This compound may play a role in the development of antisense drugs, which are designed to interfere with the genetic instructions at the RNA level. It could potentially be used to modify oligonucleotides, enhancing their stability and binding affinity to target RNA sequences .

Chemistry: Malonic Ester Synthesis

In synthetic chemistry, this compound could be involved in malonic ester synthesis, which is a method used to prepare carboxylic acids. It may act as a precursor or intermediate in the synthesis of complex organic molecules .

Materials Science: Adhesive Gel Development

The compound might be utilized in the creation of adhesive gels with strong adhesion properties in various solvents. Such gels could have applications in battery adhesives, soft robots, wound dressing, wearable devices, and 3D printing .

Environmental Science: Phthalate Ester Analysis

It could be used as a standard or reference in the analysis of phthalate esters, which are environmental contaminants. Understanding its behavior and breakdown could help in assessing the ecological impact of similar compounds .

Agriculture: Plant Biostimulant

In agriculture, this compound could be part of a biostimulant formulation to enhance plant growth, resilience, and yield. It may increase phytochrome activity, making plants more sensitive to light, which could improve photosynthesis and crop productivity .

Polymer Research: Antithrombogenic Properties

In polymer research, derivatives of this compound may contribute to the development of antithrombogenic synthetic polymers. These materials could be used in medical devices and implants due to their biocompatibility and blood compatibility .

安全和危害

Safety data sheets provide information on chemical products that help users make risk assessments. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident. While specific safety data for this compound was not found, related compounds such as 2-Methoxyethylamine and 2-Methoxyethanol have safety data sheets available .

未来方向

属性

IUPAC Name |

1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7-6-8(2)12(4-5-16-3)10(13)9(7)11(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLPOZCKORIUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

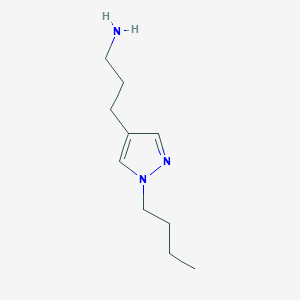

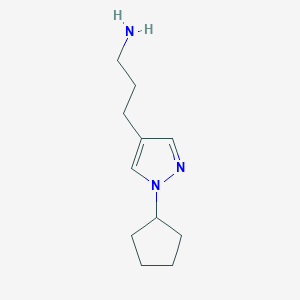

![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)

![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)

![1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1467939.png)

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)

![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)

![Spiro[2.4]heptan-1-ylmethanamine](/img/structure/B1467953.png)

amine](/img/structure/B1467955.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)